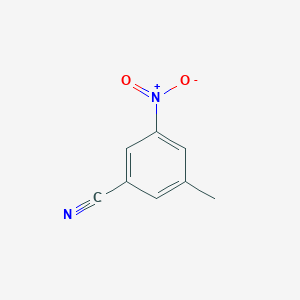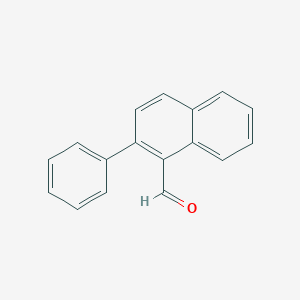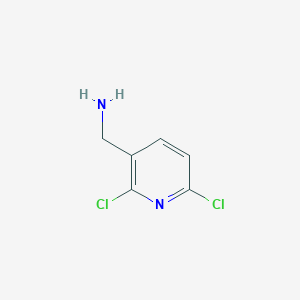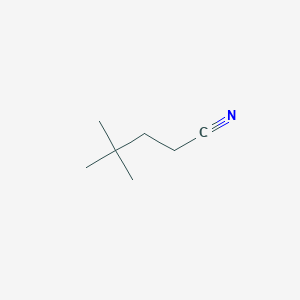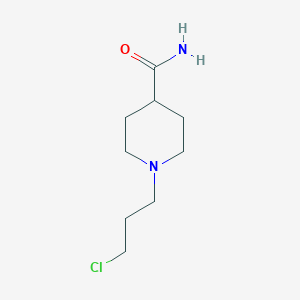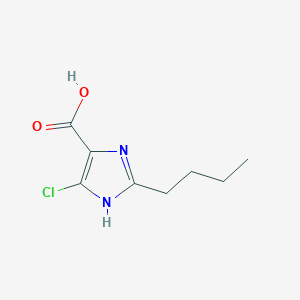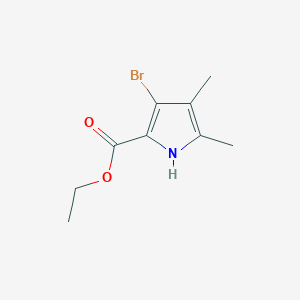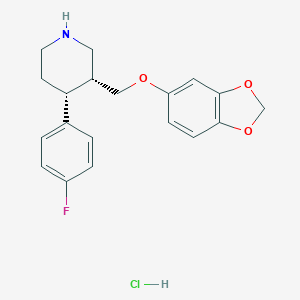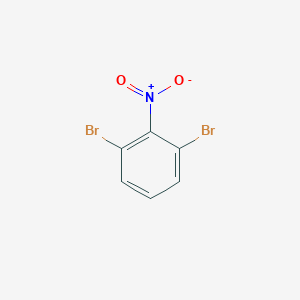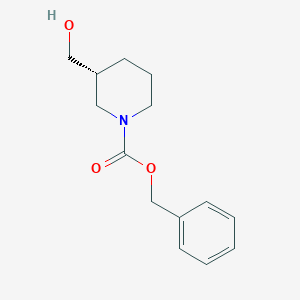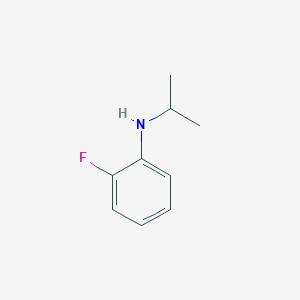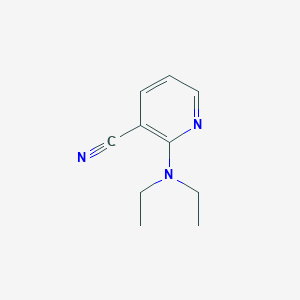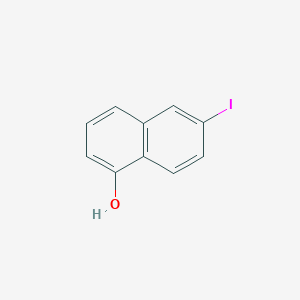
6-Iodonaphthalen-1-ol
描述
Molecular Structure Analysis
The molecular formula of “6-Iodonaphthalen-1-ol” is C10H7IO . It has an average mass of 270.066 Da and a monoisotopic mass of 269.954163 Da .
Physical And Chemical Properties Analysis
“6-Iodonaphthalen-1-ol” has a density of 1.9±0.1 g/cm3, a boiling point of 376.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.9±3.0 kJ/mol, and it has a flash point of 181.7±20.4 °C . The index of refraction is 1.753, and it has a molar refractivity of 58.9±0.3 cm3 .
科学研究应用
Chemical Synthesis and Reactions
6-Iodonaphthalen-1-ol plays a pivotal role in chemical synthesis and reactions. For instance, it is used in the iodobenzannulation of yne-allenones, which allows the formation of 4-iodonaphthalen-1-ols. These 4-iodonaphthalen-1-ols act as coupling reagents, participating in Pd-catalyzed deiodinated carbonylation and heterocyclization reactions, yielding complex organic compounds like 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols (Li et al., 2018). Additionally, 1-Iodonaphthalen-1-ol derivatives are produced via metal-free processes involving iodonium ions and carbonyl compounds, offering regioselective synthetic routes (Barluenga et al., 2003).
Photophysics and Spectroscopy
6-Iodonaphthalen-1-ol is used in photophysical studies. For example, the molecule's relaxation dynamics, including its dissociation channels, were explored using time-resolved femtosecond pump-probe mass spectrometry (Montero et al., 2010). Moreover, studies have investigated the photophysical behaviors of related compounds, providing insights into fluorescence properties and potential applications in sensing and cell imaging (Yoon et al., 2019).
Reaction Kinetics and Mechanisms
6-Iodonaphthalen-1-ol serves as a precursor in studying the reaction kinetics and mechanisms of radical species. Research has been conducted on the reactions of 1-naphthyl radicals with acetylene and ethylene, providing insights into the formation of complex organic structures and the potential energy surfaces of these reactions (Lifshitz et al., 2008).
Electrochemical Studies
Electroanalytical studies utilize 6-Iodonaphthalen-1-ol to explore reactions with electrogenerated species. For instance, the reaction of 1-halonaphthalenes with electrogenerated [CoI-salen]− has been examined, providing valuable insights into substitution reactions and reaction kinetics (Faux et al., 2007).
Environmental Chemistry
In environmental chemistry, 6-Iodonaphthalen-1-ol is used to understand atmospheric reactions. The photochemistry of related nitronaphthalene compounds has been studied to assess the formation of radical species in atmospheric waters, contributing to the understanding of atmospheric chemistry and the potential environmental impact of such compounds (Brigante et al., 2010).
安全和危害
The safety data sheet for a similar compound, “1-Iodonaphthalene”, indicates that it causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
属性
IUPAC Name |
6-iodonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUYFGSKHDWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553639 | |
| Record name | 6-Iodonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodonaphthalen-1-ol | |
CAS RN |
128542-53-0 | |
| Record name | 6-Iodonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

